1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1785380-40-6
VCID: VC11480379
InChI:
SMILES:
Molecular Formula: C12H17N3O4
Molecular Weight: 267.3

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

CAS No.: 1785380-40-6

Cat. No.: VC11480379

Molecular Formula: C12H17N3O4

Molecular Weight: 267.3

Purity: 95

* For research use only. Not for human or veterinary use.

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid - 1785380-40-6

Specification

CAS No. 1785380-40-6
Molecular Formula C12H17N3O4
Molecular Weight 267.3

Introduction

Chemical Identity and Structural Features

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS 1529035-77-5) is a nitrogen-rich heterocycle with the molecular formula C₁₁H₁₆N₄O₄ and a molecular weight of 268.27 g/mol . The structure comprises two distinct rings:

  • A pyrazole ring (1H-pyrazole) substituted at the 4-position with a carboxylic acid group.

  • An azetidine ring (a four-membered saturated heterocycle) functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and linked to the pyrazole via the 3-position.

The Boc group enhances the compound’s stability during synthetic procedures, preventing unwanted side reactions at the azetidine nitrogen. Despite its structural complexity, key physicochemical properties such as melting point, boiling point, and density remain undocumented in available literature .

Physicochemical and Spectroscopic Properties

Though experimental data for the compound is limited, inferences can be drawn from related structures:

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₆N₄O₄
Molecular Weight268.27 g/mol
Boiling PointNot reported
Flash PointNot reported
Spectral Data (IR)Expected peaks: ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (Boc)
NMR (¹H)δ 1.4 ppm (Boc CH₃), δ 4.0–5.0 ppm (azetidine CH₂)

The Boc group’s characteristic tert-butyl signals dominate the ¹H NMR spectrum, while the pyrazole ring’s protons appear as singlets near δ 8.0 ppm .

Applications in Medicinal Chemistry

Role in PROTAC Development

This compound’s rigid architecture makes it a candidate for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins. The azetidine-pyrazole scaffold acts as a linker connecting a target-binding moiety (e.g., a kinase inhibitor) to an E3 ubiquitin ligase recruiter. The Boc group ensures synthetic versatility, enabling deprotection for subsequent functionalization.

Antibiotic and Antiviral Research

Pyrazole-carboxylic acid derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes (e.g., DNA gyrase). While direct evidence for this compound is lacking, structural analogs like 4-carboxypyrazole demonstrate efficacy against Gram-positive pathogens .

Kinase Inhibition

The pyrazole ring’s electron-deficient nature allows π-stacking interactions with kinase ATP-binding sites. Coupling azetidine’s conformational restraint may enhance selectivity, reducing off-target effects in cancer therapies.

Comparative Analysis of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key ApplicationsSource
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acidC₁₁H₁₆N₄O₄268.27PROTAC linkers
3-(1-((tert-butoxy)carbonyl)azetidin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acidC₁₃H₁₉N₃O₄281.31Kinase inhibitor intermediates
4-CarboxypyrazoleC₄H₄N₂O₂112.09Antimicrobial agents

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluating in vitro toxicity and target engagement profiles.

  • Computational Modeling: Predicting binding modes for PROTAC applications using molecular docking.

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